molecular formula C20H23FN2S B262446 1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

カタログ番号 B262446
分子量: 342.5 g/mol
InChIキー: WDCMRUBHRJXTRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, also known as Lurasidone, is a second-generation antipsychotic drug used for the treatment of schizophrenia and bipolar disorder. It was first approved by the US Food and Drug Administration (FDA) in 2010 for the treatment of schizophrenia and in 2013 for the treatment of bipolar depression.

作用機序

1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine acts as a serotonin 5-HT2A receptor antagonist and dopamine D2 receptor antagonist. It also acts as a partial agonist at the serotonin 5-HT1A receptor. These actions are thought to be responsible for its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low potential for causing weight gain and metabolic side effects, which are common with other antipsychotic medications. It has also been shown to have a low risk of causing extrapyramidal symptoms, such as tremors and muscle rigidity.

実験室実験の利点と制限

1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been shown to be effective in reducing symptoms of psychosis and bipolar depression in clinical trials. However, its use in lab experiments is limited by its cost and availability. In addition, this compound has a short half-life, which may limit its usefulness in certain experiments.

将来の方向性

Future research on 1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine could focus on its potential use in the treatment of other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. In addition, research could focus on developing new formulations of this compound that have a longer half-life and are more cost-effective. Finally, research could focus on identifying biomarkers that could predict which patients are most likely to respond to treatment with this compound.

合成法

The synthesis of 1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine is a multi-step process that involves the condensation of 2-chloro-5-fluorobenzonitrile with 2-methylthiophene-3-boronic acid to form 7-fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-ol. This intermediate is then reacted with 4-methylpiperazine to form this compound.

科学的研究の応用

1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been extensively studied in clinical trials for the treatment of schizophrenia and bipolar disorder. It has been shown to be effective in reducing symptoms of psychosis, such as delusions and hallucinations, in patients with schizophrenia. In addition, this compound has been shown to be effective in the treatment of bipolar depression.

特性

分子式

C20H23FN2S

分子量

342.5 g/mol

IUPAC名

1-(2-fluoro-3-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C20H23FN2S/c1-14-11-16-18(23-9-7-22(2)8-10-23)12-15-5-3-4-6-19(15)24-20(16)13-17(14)21/h3-6,11,13,18H,7-10,12H2,1-2H3

InChIキー

WDCMRUBHRJXTRJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C)F

正規SMILES

CC1=CC2=C(C=C1F)SC3=CC=CC=C3CC2N4CCN(CC4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。